N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide - 2034537-05-6

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Catalog Number: EVT-2925508
CAS Number: 2034537-05-6
Molecular Formula: C17H16N4O
Molecular Weight: 292.342
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative and a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90) α and β. [] This compound, also known as TAS-116, demonstrated potent antitumor effects in an NCI-H1975 xenograft mouse model. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is a potent and orally bioavailable small molecule inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). [] It acts on the RAS/RAF/MEK/ERK signaling cascade, a pathway often implicated in oncogenesis. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 acts as a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] This kinase is frequently dysregulated in various cancers. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: This compound is a potent, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants, with significant selectivity over wild-type EGFR. [] This selectivity makes it a promising candidate for treating non-small cell lung cancer (NSCLC) driven by these specific mutations. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective inhibitor of the Akt kinase, specifically demonstrating selectivity for Akt1 over Akt2. [] This selectivity is notable for its potential to reduce cutaneous toxicity associated with Akt inhibition. [] Hu7691 has been granted Investigational New Drug (IND) status by the National Medical Products Administration (NMPA). []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants, displaying selectivity over wild-type EGFR. [] It exhibits potent activity against common EGFR mutations (exon 19 deletion, L858R, and double mutants T790M/L858R and T790M/Del) and has progressed to Phase I clinical trials for mutant EGFR-driven NSCLC. []

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 acts as a dual inhibitor of c-Met and Ron kinases, exhibiting a preferential binding affinity for the activated conformation of c-Met. [] It has shown promising in vivo efficacy in a c-Met amplified subcutaneous tumor xenograft model (GTL-16). []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective antagonist of the glucocorticoid receptor (GR). [] It is currently under evaluation in a phase 2 clinical study for treating Cushing's syndrome. []

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 acts as a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [] It has emerged as a clinical candidate for treating schizophrenia, representing the first reported clinical entry for this mechanism in this indication. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound exhibits inhibitory potency against specific kinases that possess a cysteine residue in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives

  • Compound Description: This series of compounds demonstrated potent in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. [] Compound 7d within this series exhibited particularly strong activity by inducing apoptosis, causing G2/M cell cycle arrest, and inhibiting tubulin polymerization, similarly to colchicine. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 is a potent, selective, and orally active inhibitor of the transforming growth factor-beta (TGF-beta) type I receptor (ALK5). [] It shows promise as a potential treatment for fibrotic diseases, including renal, hepatic, and pulmonary fibrosis. [] In preclinical models, it demonstrated significant antifibrotic activity by reducing collagen IA1 mRNA expression. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 acts as a potent and highly selective inverse agonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. [] It exhibits potent antiplatelet activity, inhibiting serotonin-amplified human platelet aggregation. [] APD791 demonstrated favorable pharmacokinetic properties in preclinical studies and was selected for further development as a potential treatment for arterial thrombosis. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is a potent inhibitor of Jak2, a target for myeloproliferative neoplasms. [] It demonstrates efficacy in inhibiting signaling and proliferation of Jak2 V617F cell lines in vitro and in vivo. [] AZD1480 has entered Phase I clinical trials. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery. [] It demonstrates potent activity in rodent models of choroidal neovascularization (CNV), making it a potential therapy for neovascular age-related macular degeneration. []

Properties

CAS Number

2034537-05-6

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide

Molecular Formula

C17H16N4O

Molecular Weight

292.342

InChI

InChI=1S/C17H16N4O/c1-21-12-15(11-20-21)16-14(8-5-9-18-16)10-19-17(22)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,19,22)

InChI Key

LWQQYLFCLWSRIM-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.